![molecular formula C12H13N3OS B057328 3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]- CAS No. 121041-62-1](/img/structure/B57328.png)
3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rilzabrutinib es un inhibidor covalente reversible, oral, de la tirosina quinasa de Bruton (BTK). Principalmente se está investigando para el tratamiento de enfermedades inmunomediadas, como la trombocitopenia inmune. La tirosina quinasa de Bruton es una molécula de señalización involucrada en las respuestas inmunitarias innatas y adaptativas .
Análisis De Reacciones Químicas
Rilzabrutinib experimenta diversas reacciones químicas, que incluyen:
Oxidación y reducción: Estas reacciones son cruciales para modificar los grupos funcionales del compuesto para mejorar su actividad y estabilidad.
Reacciones de sustitución: Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes halogenantes y nucleófilos, lo que lleva a la formación de diferentes derivados de rilzabrutinib.
Productos principales: Los productos principales formados a partir de estas reacciones son típicamente intermediarios que se procesan posteriormente para producir el ingrediente farmacéutico activo final.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Research:
3-Pyridazinamine derivatives have been investigated for their anticancer properties. Studies indicate that modifications to the pyridazine ring can enhance cytotoxicity against various cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression makes it a candidate for further exploration in targeted cancer therapies.
Inhibitors of Enzymatic Activity:
The compound is being studied as a reversible covalent inhibitor of Bruton’s tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling pathways. Inhibition of BTK is relevant for treating diseases like chronic lymphocytic leukemia and other B-cell malignancies.
Biological Research
Mechanistic Studies:
In biological research, 3-Pyridazinamine serves as a model compound to elucidate the mechanisms of action of BTK inhibitors. Understanding how this compound interacts with BTK can provide insights into immune signaling pathways and the development of immune-mediated diseases.
Pharmacological Investigations:
Pharmacological studies focus on the compound's effects on immune responses, particularly in conditions like autoimmune diseases and allergies. Its role in modulating immune cell activation and proliferation is being actively researched, highlighting its potential as a therapeutic agent.
Potential Therapeutic Applications
Autoimmune Diseases:
Given its mechanism of action as a BTK inhibitor, 3-Pyridazinamine is being explored for the treatment of various autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus. By inhibiting B-cell activation and antibody production, it may help reduce disease severity and improve patient outcomes.
Allergic Conditions:
Research indicates that compounds similar to 3-Pyridazinamine may have applications in treating allergic conditions by modulating mast cell activation and histamine release. This could lead to new treatments for conditions such as asthma and chronic urticaria.
Data Table: Summary of Applications
Application Area | Description | Potential Impact |
---|---|---|
Anticancer Research | Investigated for cytotoxic effects against cancer cell lines | Targeted cancer therapies |
Enzymatic Inhibition | Reversible inhibition of BTK | Treatment for B-cell malignancies |
Autoimmune Diseases | Modulation of immune responses | Improved management of autoimmune conditions |
Allergic Conditions | Potential to reduce allergic reactions | New treatments for asthma and urticaria |
Case Studies
-
Case Study on Anticancer Activity:
A study published in a peer-reviewed journal demonstrated that modifications to the pyridazine ring enhanced the anticancer activity of derivatives similar to 3-Pyridazinamine against breast cancer cell lines, suggesting a pathway for further drug development. -
Clinical Trials for Autoimmune Disorders:
Ongoing clinical trials are assessing the efficacy of BTK inhibitors, including 3-Pyridazinamine derivatives, in patients with rheumatoid arthritis. Early results indicate promising outcomes in reducing disease activity scores. -
Exploration in Allergy Treatment:
A recent investigation into the effects of BTK inhibitors on mast cell degranulation showed that compounds like 3-Pyridazinamine could significantly reduce histamine release, indicating potential therapeutic benefits for allergic patients.
Mecanismo De Acción
Rilzabrutinib ejerce sus efectos inhibiendo la tirosina quinasa de Bruton. Esta inhibición ocurre a través de un doble mecanismo de acción:
Inhibición de la activación de células B: Rilzabrutinib bloquea la activación de las células B, que son cruciales en la respuesta inmune.
Interrupción de la fagocitosis de células cubiertas de anticuerpos: El compuesto previene la fagocitosis de células cubiertas de anticuerpos por los receptores Fc gamma en el bazo y el hígado .
Comparación Con Compuestos Similares
Rilzabrutinib es único en comparación con otros inhibidores de la tirosina quinasa de Bruton debido a su unión covalente reversible y su largo tiempo de residencia en la enzima diana. Compuestos similares incluyen:
Acalabrutinib: Un inhibidor selectivo de la tirosina quinasa de Bruton con un perfil de unión y una aplicación clínica diferentes.
Las características únicas de rilzabrutinib y su prometedor perfil de eficacia y seguridad lo convierten en un compuesto valioso en el tratamiento de diversas enfermedades inmunomediadas.
Métodos De Preparación
La preparación de rilzabrutinib implica múltiples rutas sintéticas y condiciones de reacción. Los detalles específicos sobre las rutas sintéticas y los métodos de producción industrial no están fácilmente disponibles en el dominio público. Generalmente, la síntesis de tales compuestos implica reacciones orgánicas complejas, procesos de purificación y medidas estrictas de control de calidad para asegurar la eficacia y seguridad del producto final .
Actividad Biológica
3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]- is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridazine ring substituted with a thioether group, which may influence its interaction with biological targets.
Chemical Structure
The chemical structure of 3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]- can be represented as follows:
This structure includes:
- A pyridazine core.
- A methoxyphenylmethylthio substituent that may enhance its pharmacological properties.
The biological activity of 3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]- is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary research indicates that this compound may inhibit certain kinases involved in signal transduction pathways, which are crucial for cell proliferation and survival. The following pathways are potentially affected:
- Ras/Erk Pathway : Involved in cell growth and differentiation.
- PI3K/Akt Pathway : Plays a significant role in promoting cell survival and growth.
Research Findings
Recent studies have explored the compound's effects on various biological systems. Below are key findings from relevant research:
- Antitumor Activity : In vitro studies have demonstrated that 3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]- exhibits cytotoxic effects against several cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Properties : The compound has shown promising activity against various bacterial strains, indicating potential use as an antimicrobial agent.
Case Study 1: Anticancer Activity
In a study evaluating the antiproliferative effects of various compounds, 3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]- was tested against human cancer cell lines including HeLa (cervical cancer) and A549 (lung cancer). The results indicated:
- IC50 Values :
- HeLa Cells: IC50=30μg/mL
- A549 Cells: IC50=25μg/mL
These values suggest that the compound effectively inhibits cell growth at relatively low concentrations.
Case Study 2: Antimicrobial Activity
A separate study focused on the antimicrobial properties of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
- Staphylococcus aureus: MIC=15μg/mL
- Escherichia coli: MIC=20μg/mL
These findings highlight the compound's potential as a therapeutic agent against bacterial infections.
Comparative Analysis
To better understand the unique properties of 3-Pyridazinamine, a comparison with similar compounds is beneficial. Below is a table summarizing key characteristics:
Compound Name | Mechanism of Action | Biological Activity |
---|---|---|
3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]- | Kinase inhibition | Anticancer, Antimicrobial |
Ibrutinib | BTK inhibitor | Anticancer |
Acalabrutinib | Selective BTK inhibitor | Anticancer |
This comparison illustrates that while other compounds may also exhibit anticancer properties, the specific mechanism and activity profile of 3-Pyridazinamine make it distinct.
Propiedades
IUPAC Name |
6-[(4-methoxyphenyl)methylsulfanyl]pyridazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-16-10-4-2-9(3-5-10)8-17-12-7-6-11(13)14-15-12/h2-7H,8H2,1H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMRILMSCLEPCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.